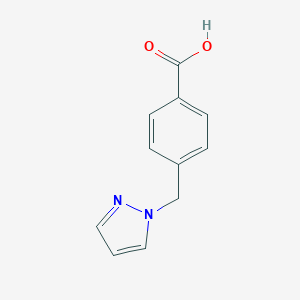

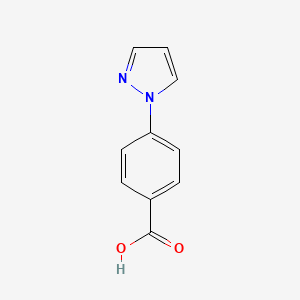

4-(1H-pyrazol-1-ylmethyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(pyrazol-1-ylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11(15)10-4-2-9(3-5-10)8-13-7-1-6-12-13/h1-7H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQQRHUITAFMTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424444 | |

| Record name | 4-(1H-pyrazol-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160388-53-4 | |

| Record name | 4-(1H-pyrazol-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-Pyrazol-1-ylmethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(1H-pyrazol-1-ylmethyl)benzoic acid

Introduction

4-(1H-pyrazol-1-ylmethyl)benzoic acid is a bifunctional organic molecule that incorporates both a pyrazole ring and a benzoic acid moiety. This unique structural combination makes it a valuable building block in medicinal chemistry and materials science. The pyrazole nucleus is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties[1][2]. The benzoic acid group provides a handle for further chemical modifications, such as amide bond formation or esterification, enabling the exploration of structure-activity relationships and the development of novel drug candidates and functional materials.

This technical guide provides a comprehensive overview of the synthetic pathways for preparing this compound, designed for researchers, scientists, and professionals in drug development. We will delve into two primary, logically sound synthetic strategies, offering detailed, step-by-step protocols and explaining the chemical principles that underpin these methodologies.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through two principal retrosynthetic disconnections, as illustrated below. Each strategy offers distinct advantages and presents unique experimental considerations.

Caption: Retrosynthetic analysis of this compound.

Strategy A: N-Alkylation of Pyrazole with a Benzylic Electrophile

This is arguably the most direct and widely applicable approach. It involves the formation of the C-N bond between the pyrazole ring and the benzoic acid moiety in the final key step. This strategy can be further divided into two pathways depending on the protection state of the carboxylic acid.

Pathway A1: Alkylation with 4-(Bromomethyl)benzoic acid

This pathway involves the direct reaction of pyrazole with 4-(bromomethyl)benzoic acid. A crucial consideration here is the presence of the acidic proton of the carboxylic acid, which can interfere with the basic conditions often employed for N-alkylation.

Caption: Synthesis of this compound via Pathway A1.

Step 1: Synthesis of 4-(Bromomethyl)benzoic acid

The synthesis of the key electrophile, 4-(bromomethyl)benzoic acid, is typically achieved through a radical bromination of 4-methylbenzoic acid. N-Bromosuccinimide (NBS) is the reagent of choice for this benzylic bromination, as it provides a low, steady concentration of bromine radicals, minimizing side reactions. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the reaction[3].

Experimental Protocol: Synthesis of 4-(Bromomethyl)benzoic acid [3]

-

To a round-bottom flask, add 4-methylbenzoic acid (1.0 eq.), N-bromosuccinimide (1.1 eq.), and a suitable solvent such as carbon tetrachloride or chlorobenzene.

-

Add a catalytic amount of a radical initiator (e.g., AIBN, 0.05 eq.).

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product and succinimide byproduct.

-

Filter the solid and wash with cold solvent to remove any remaining starting materials.

-

The crude product is then purified by recrystallization, typically from a mixture of water and an organic solvent, to yield pure 4-(bromomethyl)benzoic acid.

Causality Behind Experimental Choices:

-

NBS: Used as a source of bromine radicals for selective benzylic bromination over aromatic bromination.

-

AIBN/Benzoyl Peroxide: These initiators decompose upon heating to generate radicals that initiate the chain reaction.

-

Reflux: Provides the necessary thermal energy to initiate the radical reaction and maintain the chain propagation.

Step 2: N-Alkylation of Pyrazole

The N-alkylation of pyrazole with 4-(bromomethyl)benzoic acid is typically carried out in the presence of a mild base to deprotonate the pyrazole, rendering it nucleophilic. The choice of base is critical to avoid deprotonation of the carboxylic acid, which could lead to side reactions.

Experimental Protocol: N-Alkylation

-

In a round-bottom flask, dissolve pyrazole (1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

-

Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium bicarbonate (NaHCO₃, 2.0 eq.).

-

To this suspension, add a solution of 4-(bromomethyl)benzoic acid (1.0 eq.) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature or gentle heating (40-50 °C) for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and acidify with a dilute acid (e.g., 1M HCl) to a pH of 3-4 to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization.

Causality Behind Experimental Choices:

-

Mild Base: A weak base like K₂CO₃ is used to deprotonate the pyrazole N-H without significantly deprotonating the carboxylic acid, which could lead to solubility issues or unwanted side reactions.

-

Polar Aprotic Solvent: DMF or acetonitrile are excellent solvents for this type of reaction as they can dissolve the reactants and facilitate the SN2 reaction.

Pathway A2: Protection-Deprotection Strategy

To circumvent any potential issues with the free carboxylic acid, a protection-deprotection strategy can be employed. The carboxylic acid of 4-methylbenzoic acid is first converted to an ester (e.g., methyl or ethyl ester). The benzylic position is then brominated, followed by N-alkylation of pyrazole. The final step is the hydrolysis of the ester to yield the desired product.

Caption: Synthesis of this compound via Pathway A2.

Experimental Protocol: Pathway A2

-

Esterification: Reflux 4-methylbenzoic acid in methanol with a catalytic amount of sulfuric acid for 4-6 hours to obtain methyl 4-methylbenzoate.

-

Bromination: Perform radical bromination on methyl 4-methylbenzoate using NBS and AIBN as described in Pathway A1 to yield methyl 4-(bromomethyl)benzoate.

-

N-Alkylation: React methyl 4-(bromomethyl)benzoate with pyrazole in the presence of a base (e.g., K₂CO₃ or NaH) in DMF to obtain methyl 4-(1H-pyrazol-1-ylmethyl)benzoate.

-

Hydrolysis: Saponify the resulting ester using an aqueous solution of lithium hydroxide or sodium hydroxide in a mixture of THF and water to afford the final product, this compound[4].

Causality Behind Experimental Choices:

-

Ester Protection: The methyl ester group is stable under the conditions of radical bromination and N-alkylation, and it can be easily removed by hydrolysis.

-

Stronger Base for Alkylation: With the acidic proton of the carboxylic acid masked, a stronger base like sodium hydride (NaH) can be used for the deprotonation of pyrazole, potentially leading to a faster and more efficient reaction.

| Parameter | Pathway A1 | Pathway A2 |

| Number of Steps | 2 | 4 |

| Overall Yield | Moderate | Moderate to Good |

| Key Advantage | More atom-economical | Avoids potential side reactions of the free acid |

| Key Disadvantage | Potential for side reactions | Longer synthetic route |

Strategy B: Pyrazole Ring Formation on a Benzoic Acid Scaffold

This strategy involves constructing the pyrazole ring from a precursor that already contains the benzoic acid moiety. A common approach is the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. For the target molecule, this would involve a derivative of 4-formylbenzoic acid.

Caption: A possible route for Strategy B, which is more complex for the target molecule.

While this strategy is powerful for the synthesis of other pyrazole derivatives[5][6][7], it is less direct for the synthesis of this compound. The required starting materials with the appropriate substitution pattern are not as readily available as those for Strategy A. Therefore, Strategy A is the more practical and recommended approach for the synthesis of this specific target molecule.

Conclusion

The synthesis of this compound is most efficiently achieved through the N-alkylation of pyrazole with a suitable 4-(halomethyl)benzoic acid derivative (Strategy A). The choice between a direct alkylation (Pathway A1) and a protection-deprotection strategy (Pathway A2) will depend on the specific experimental conditions and the desired purity of the final product. For larger scale syntheses where avoiding potential side reactions is paramount, the protection-deprotection route is often preferred. This guide provides the fundamental principles and practical protocols to enable researchers to successfully synthesize this valuable chemical building block.

References

- 1. pharmacyjournal.in [pharmacyjournal.in]

- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 4. 4-(1H-PYRAZOL-1-YL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of 4-(1H-pyrazol-1-ylmethyl)benzoic acid

Foreword: The Strategic Imperative of Physicochemical Profiling

In the landscape of modern drug discovery, the adage "the medium is the message" finds a parallel in "the molecule is its properties." The therapeutic potential of a novel chemical entity is inextricably linked to its fundamental physicochemical characteristics. These properties—such as solubility, lipophilicity, and ionization state—govern a molecule's journey through the body, dictating its absorption, distribution, metabolism, and excretion (ADME). For researchers, scientists, and drug development professionals, a comprehensive understanding of these parameters is not merely academic; it is a strategic imperative that informs lead optimization, formulation development, and ultimately, clinical success.

This guide focuses on 4-(1H-pyrazol-1-ylmethyl)benzoic acid, a molecule incorporating two pharmacologically significant moieties: the pyrazole ring, a cornerstone of numerous approved drugs, and the benzoic acid group, a classic component for modulating solubility and providing a key interaction point.[1] Derivatives of this scaffold have shown promise as potent antibacterial agents, particularly against challenging drug-resistant strains like MRSA and VRE, underscoring the importance of this chemical class.[2][3][4][5][6]

This document eschews a simple data sheet in favor of a practical, in-depth guide. It is designed to provide not just the "what," but the "how" and "why" of physicochemical characterization. We will delve into the expert-driven methodologies required to accurately determine the critical properties of this molecule, providing self-validating, step-by-step protocols that ensure data integrity and reproducibility.

Molecular Identity and Structural Attributes

A thorough characterization begins with the molecule's fundamental identity. While extensive experimental data for this specific compound is not broadly published, we can define its core attributes and infer properties from closely related analogs.

Chemical Structure:

Caption: Core components of this compound.

Table 1: Core Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₂ | Calculated |

| Molecular Weight | 202.21 g/mol | Calculated |

| Purity | ≥97% | [7] |

Insights from a Crystalline Analog: Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate

While the crystal structure of the parent acid is not publicly available, the structure of its ethyl ester, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, has been resolved.[8][9] This provides invaluable, experimentally-derived insights into the molecule's conformation.

The key finding is the dihedral angle of 76.06° between the pyrazole and benzene rings.[8][9] This non-planar, twisted conformation is critical, as it dictates the three-dimensional space the molecule occupies, influencing how it may fit into a biological target's binding pocket. The crystal packing is stabilized by weak C–H···π interactions, suggesting that strong, directional hydrogen bonding from the carboxylic acid group (absent in the ester) will likely dominate the crystal lattice of the parent compound.

Table 2: Crystallographic Data for Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate

| Parameter | Value | Reference |

| Formula | C₁₃H₁₄N₂O₂ | [8] |

| Molecular Weight | 230.26 g/mol | [8] |

| Crystal System | Triclinic | [8] |

| Space Group | P-1 | [8] |

| Dihedral Angle (Pyrazole-Benzene) | 76.06 (11)° | [8][9] |

Lipophilicity: The Gatekeeper of Membrane Permeability (LogP)

Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is arguably one of the most critical physicochemical parameters in drug design. It governs a compound's ability to cross biological membranes, its binding affinity to plasma proteins, and its potential for metabolic breakdown. A LogP value that is too low may result in poor absorption, while a value that is too high can lead to poor aqueous solubility and rapid metabolism.[10]

The "shake-flask" method remains the gold standard for LogP determination due to its direct and unambiguous measurement of partitioning.[10][11]

Workflow for Experimental LogP Determination

Caption: Shake-Flask Method for LogP Determination.

Protocol 2.1: Shake-Flask LogP Determination

-

System Preparation (Causality: To ensure thermodynamic equilibrium is measured between mutually saturated phases):

-

Prepare a sufficient volume of 1-octanol saturated with water and water saturated with 1-octanol (buffered to a relevant pH, e.g., 7.4) by mixing them vigorously for 24 hours and allowing the layers to separate.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in the water-saturated octanol phase at a concentration that will be accurately quantifiable by the chosen analytical method (e.g., HPLC-UV).

-

-

Partitioning:

-

In a suitable vessel, combine a precise volume of the octanol stock solution with a precise volume of the octanol-saturated aqueous phase (e.g., a 1:1 ratio).

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a time sufficient to reach equilibrium (typically 24 hours).[12]

-

-

Phase Separation (Causality: To prevent cross-contamination which would invalidate the concentration measurement):

-

Centrifuge the vessel at high speed to ensure a clean and complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each phase using a validated analytical method, such as reverse-phase HPLC with UV detection, against a standard curve.

-

-

Calculation:

-

The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P: LogP = log₁₀(C_octanol / C_aqueous).[13]

-

Ionization State: The pH-Dependent Switch (pKa)

The pKa, or acid dissociation constant, defines the pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated forms. For this compound, the carboxylic acid group is the primary ionizable center. Its pKa dictates the molecule's charge state in different physiological compartments (e.g., stomach vs. intestine), which profoundly impacts its solubility, permeability, and potential for ionic interactions with biological targets.[11]

UV-Vis spectrophotometry provides a robust and widely used method for pKa determination, leveraging the fact that the protonated and deprotonated forms of a molecule often have different UV absorbance spectra.[14]

Logic of Spectrophotometric pKa Determination

Caption: Logic flow for determining pKa via UV-Vis spectrophotometry.

Protocol 3.1: Spectrophotometric pKa Determination

-

Wavelength Selection (Causality: To maximize the signal difference between the two species):

-

Record the full UV-Vis spectrum (e.g., 200-400 nm) of the compound in a highly acidic solution (e.g., pH 2, where it is fully protonated) and a highly basic solution (e.g., pH 12, where it is fully deprotonated).

-

Identify an analytical wavelength (λ_max) where the difference in absorbance between the two forms is maximal.

-

-

Buffer Preparation:

-

Prepare a series of buffers covering a wide pH range bracketing the expected pKa of a benzoic acid (typically ~3-5), for instance, from pH 2.0 to 7.0 in 0.5 pH unit increments.

-

-

Measurement:

-

Prepare a series of solutions with a constant concentration of the compound, each in a different buffer from the series.

-

Measure the absorbance of each solution at the predetermined analytical wavelength.

-

-

Data Analysis and Calculation:

-

Plot the measured absorbance versus the pH of the buffer. The resulting data should form a sigmoidal curve.[11]

-

The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the absorbance is exactly halfway between the minimum (fully protonated) and maximum (fully deprotonated) values.[15]

-

This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.

-

Aqueous Solubility: The Foundation of Bioavailability

Aqueous solubility is a critical, often rate-limiting factor for oral drug absorption. Insufficient solubility can lead to poor bioavailability and therapeutic failure, regardless of a compound's potency. It is essential to determine the thermodynamic equilibrium solubility to understand the maximum concentration achievable in the gastrointestinal tract.[12]

Workflow for Equilibrium Solubility Measurement

Caption: Shake-Flask Method for Aqueous Solubility Determination.

Protocol 4.1: Equilibrium Shake-Flask Solubility

-

System Setup (Causality: To create a saturated solution where the dissolved and solid phases are in true thermodynamic equilibrium):

-

Add an excess amount of solid this compound to a vial containing a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid at the end of the experiment is crucial to confirm saturation.[16]

-

-

Equilibration:

-

Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium. This can range from 24 to 72 hours, which should be confirmed by sampling at different time points (e.g., 24, 48, 72h) until the concentration in solution remains constant.[16]

-

-

Phase Separation:

-

Remove the undissolved solid by filtration (using a low-binding filter, e.g., PTFE) or high-speed centrifugation. This step must be performed carefully to avoid disturbing the equilibrium.

-

-

Quantification:

-

Withdraw a precise aliquot of the clear supernatant.

-

Dilute the aliquot as needed and analyze the concentration using a validated HPLC-UV method against a standard curve prepared in the same buffer.

-

-

Result Expression:

-

The measured concentration represents the thermodynamic solubility of the compound under the specified conditions (e.g., µg/mL or mM).

-

Spectroscopic Signature: Verifying Molecular Identity

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure, confirming its identity and purity.

Table 3: Predicted Spectroscopic Characteristics

| Technique | Expected Features | Rationale |

| ¹H NMR | ∙ ~12-13 ppm (s, 1H): Carboxylic acid proton (broad).∙ ~7.5-8.2 ppm (m, 7H): Aromatic protons from the benzene and pyrazole rings.∙ ~5.5 ppm (s, 2H): Methylene bridge (-CH₂-) protons. | Based on standard chemical shifts for benzoic acids, pyrazoles, and benzylic protons.[17] |

| ¹³C NMR | ∙ ~167 ppm: Carboxylic acid carbonyl carbon.∙ ~120-140 ppm: Multiple signals for aromatic carbons.∙ ~50-55 ppm: Methylene bridge carbon. | Based on standard chemical shifts for the respective functional groups.[17] |

| FT-IR | ∙ ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.∙ ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.∙ ~1600, 1450 cm⁻¹: Aromatic C=C stretching. | Characteristic vibrational frequencies for carboxylic acid and aromatic functionalities. |

| Mass Spec. | ∙ [M+H]⁺ at m/z 203.08: Positive ion mode (ESI+).∙ [M-H]⁻ at m/z 201.06: Negative ion mode (ESI-). | Calculated based on the molecular formula C₁₁H₁₀N₂O₂. |

Conclusion

The comprehensive physicochemical characterization of this compound is a foundational step in harnessing its therapeutic potential. By applying the rigorous, expert-validated protocols detailed in this guide for determining LogP, pKa, and aqueous solubility, researchers can build a robust data package. This information is critical for interpreting biological activity, guiding medicinal chemistry efforts to optimize ADME properties, and designing effective formulations. The structural insights from crystalline analogs and the predictive power of spectroscopy complete a holistic profile, enabling data-driven decisions in the complex, multi-parameter journey of drug development.

References

- 1. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(1-Methyl-1H-pyrazol-4-yl)benzoic acid|CAS 199678-06-3 [benchchem.com]

- 3. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents | NSF Public Access Repository [par.nsf.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 8. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)meth-yl]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. ulm.edu [ulm.edu]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

An In-depth Technical Guide to the Crystal Structure Analysis of 4-(1H-pyrazol-1-ylmethyl)benzoic acid

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the methodologies and analytical processes involved in determining and understanding the crystal structure of 4-(1H-pyrazol-1-ylmethyl)benzoic acid. Given the absence of a publicly available crystal structure for this specific acid, this document will use the closely related and structurally characterized ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate as a primary case study. The principles and protocols detailed herein are directly applicable to the analysis of the target acid, once suitable single crystals are obtained.

Introduction: The Significance of Structural Elucidation

This compound belongs to a class of compounds containing both pyrazole and benzoic acid moieties. Pyrazole derivatives are of significant interest in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, antifungal, and antitumor properties.[1][2] The benzoic acid group, on the other hand, can influence solubility, and binding characteristics, and serves as a versatile synthetic handle. In materials science, such compounds can be utilized in polymer formulations to enhance thermal and mechanical properties.[1]

The precise three-dimensional arrangement of atoms within a crystal lattice dictates the macroscopic properties of a compound, including its stability, solubility, and bioavailability. For pharmaceutical development, understanding the crystal structure is paramount for identifying the most stable polymorph, designing effective drug delivery systems, and elucidating structure-activity relationships (SAR).[3] Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining this atomic arrangement with high precision.[4][5][6]

Synthesis and Crystallization: From Powder to High-Quality Single Crystals

The journey to a crystal structure begins with the synthesis of the compound and the subsequent growth of diffraction-quality single crystals. This is often the most challenging and critical step in the entire process.

Synthesis of this compound

A plausible synthetic route to the target compound involves the hydrolysis of its corresponding nitrile or ester precursor. The following protocol is adapted from established methods for similar compounds.[7]

Protocol 1: Synthesis via Hydrolysis

-

Reaction Setup : To a round-bottom flask, add 4-(1H-pyrazol-1-yl)benzonitrile (1 equivalent), ethanol, and water (typically in a 1:1 volume ratio).

-

Addition of Base : Add sodium hydroxide (1.5 to 2 equivalents) to the mixture.

-

Reflux : Heat the reaction mixture to reflux (approximately 105 °C) and stir for 16-24 hours.[7] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

-

Workup :

-

After completion, cool the reaction mixture and concentrate it under reduced pressure to remove the ethanol.

-

Dilute the residue with water and perform an extraction with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material or non-polar impurities.

-

Carefully acidify the aqueous phase to a pH of approximately 5 using 6 M hydrochloric acid.[7]

-

-

Isolation : The product, this compound, will precipitate as a solid. Collect the solid by filtration, wash with distilled water, and dry in an oven to yield the final product.[7]

Crystallization Methodologies

Obtaining single crystals suitable for SC-XRD requires a pure compound and a carefully controlled crystallization process. The goal is to allow molecules to slowly and orderly arrange themselves into a crystal lattice.[8][9]

Key Principles of Crystallization:

-

Solvent Selection : The ideal solvent should dissolve the compound when hot but have low solubility for it when cold.[8][9] This differential solubility is the driving force for crystallization upon cooling.

-

Slow Cooling : Allowing a saturated hot solution to cool slowly is crucial for the growth of large, well-ordered crystals.[10] Insulating the container can promote this.[10]

-

Nucleation : Crystal growth begins from a nucleation point. If spontaneous nucleation does not occur, it can be induced by scratching the inside of the flask with a glass rod or by adding a tiny "seed crystal" of the compound.[10]

Protocol 2: Crystallization by Slow Evaporation (adapted from the synthesis of the ethyl ester derivative)

-

Prepare a Saturated Solution : Dissolve the synthesized this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).[11] Ensure the solid is completely dissolved.

-

Filtration (Optional) : If any insoluble impurities are present, perform a hot filtration to remove them.

-

Slow Evaporation : Cover the container with a lid or parafilm with a few small holes poked in it. This allows the solvent to evaporate slowly over several hours to days at room temperature.

-

Crystal Harvesting : Once well-formed crystals appear, carefully remove them from the mother liquor using forceps or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis: The Complete Workflow

SC-XRD analysis is a non-destructive technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[12]

Step 1: Data Collection

-

Crystal Selection and Mounting : A suitable crystal (typically 0.1-0.3 mm in size, free of cracks and defects) is selected under a microscope.[4] It is mounted on a thin glass fiber or a loop, which is then attached to a goniometer head on the diffractometer.[4][12]

-

Preliminary Screening : The mounted crystal is cooled in a stream of cold nitrogen (typically 100-173 K) to minimize thermal vibrations. A few initial diffraction images are collected to assess the crystal's quality and to determine the unit cell parameters and Bravais lattice.[5]

-

Data Collection Strategy : Based on the preliminary data, a strategy for collecting a full sphere of diffraction data is calculated. The diffractometer then systematically rotates the crystal, collecting hundreds or thousands of diffraction images at different orientations to measure the intensities of as many unique reflections as possible.[12]

Step 2: Structure Solution and Refinement

This phase is entirely computational and involves converting the raw diffraction intensities into a 3D atomic model.

-

Data Integration and Scaling : The raw images are processed to integrate the intensity of each diffraction spot. These intensities are then scaled and merged to produce a single reflection file (typically with an .hkl extension).[6]

-

Structure Solution : Software like SHELXT or SIR is used to solve the "phase problem." Direct methods are commonly employed for small molecules to generate an initial electron density map and a preliminary structural model.[2]

-

Structure Refinement : The initial model is refined using a least-squares process with software like SHELXL.[7] This iterative process adjusts atomic positions, and displacement parameters to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[11] The quality of the refinement is monitored by the R-factor; a lower R-factor indicates a better fit.

Step 3: Data Analysis, Visualization, and Reporting

-

Validation : Before publication, the final structural model is validated using tools like checkCIF, provided by the International Union of Crystallography (IUCr). This service checks for inconsistencies and ensures the data adheres to established standards.[9]

-

Visualization and Analysis : Software such as Mercury is used to visualize the 3D structure.[13] It allows for the detailed analysis of intramolecular features (bond lengths, angles, torsion angles) and intermolecular interactions like hydrogen bonds and π-π stacking, which govern the crystal packing.[8][13]

-

Reporting : The final crystal structure data is compiled into a Crystallographic Information File (CIF). The CIF is the standard format for archiving and sharing crystallographic information and is required for publication in most scientific journals.[13]

Case Study: Crystal Structure of Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate

The crystal structure of the ethyl ester of the target compound provides invaluable insight into the likely molecular conformation and packing of the acid form. The crystallographic data was reported by Wang & Feng (2014).[2][14]

| Parameter | Value |

| Chemical Formula | C₁₃H₁₄N₂O₂ |

| Formula Weight | 230.26 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.1338 (12) |

| b (Å) | 8.1961 (9) |

| c (Å) | 10.7933 (11) |

| α (°) | 74.013 (9) |

| β (°) | 83.308 (10) |

| γ (°) | 64.734 (13) |

| Volume (ų) | 625.54 (13) |

| Z | 2 |

| Temperature (K) | 293 |

| Radiation | Mo Kα |

| R-factor (R1) | 0.067 |

| wR2 | 0.201 |

| Table 1: Crystallographic data for ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Data sourced from Wang & Feng (2014).[1] |

Molecular Structure

The molecule consists of a central benzene ring substituted with an ethyl ester group at one end and a pyrazol-1-ylmethyl group at the other. A key structural feature is the significant twist between the aromatic rings. The dihedral angle between the mean planes of the pyrazole and benzene rings is 76.06 (11)°.[1][2] This non-planar conformation is likely due to the steric freedom afforded by the methylene (-CH₂-) linker. The conformation of the ethyl side chain is anti.[1][2] For the target acid, this compound, a similar significant dihedral angle between the two rings is expected.

Crystal Packing and Intermolecular Interactions

In the crystal structure of the ethyl ester, the primary directional intermolecular forces are very weak C-H···π interactions.[1][2] These interactions involve both the pyrazole and benzene rings, linking the molecules into a three-dimensional network.[1][2]

For the target acid, the presence of the carboxylic acid group introduces a strong hydrogen bond donor (-OH) and acceptor (C=O). Therefore, it is highly probable that the crystal packing of this compound will be dominated by strong O-H···O hydrogen bonds, likely forming centrosymmetric dimers between the carboxylic acid groups, a common motif in benzoic acid derivatives. These strong hydrogen bonds would be the primary drivers of the crystal packing, supplemented by weaker C-H···N or C-H···π interactions.

Conclusion

This guide has outlined the comprehensive process for the crystal structure analysis of this compound, from chemical synthesis to final structural validation. While the definitive structure of the acid remains to be determined, the detailed analysis of its ethyl ester provides a robust predictive framework for its molecular conformation and intermolecular interactions. The workflow presented, emphasizing rigorous experimental technique and computational analysis, serves as a blueprint for researchers aiming to elucidate the solid-state structures of novel compounds, a critical step in advancing drug discovery and materials science.

References

- 1. sssc.usask.ca [sssc.usask.ca]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. homepage.univie.ac.at [homepage.univie.ac.at]

- 4. discover.library.wales [discover.library.wales]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. portlandpress.com [portlandpress.com]

- 7. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 10. m.youtube.com [m.youtube.com]

- 11. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. X-ray Data Collection Course [mol-xray.princeton.edu]

- 13. Mercury (crystallography) - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

A Technical Guide to the Biological Activity of 4-(1H-Pyrazol-1-ylmethyl)benzoic Acid Derivatives: Synthesis, Mechanisms, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. Within this landscape, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry. This technical guide focuses on a particularly promising scaffold: 4-(1H-pyrazol-1-ylmethyl)benzoic acid and its derivatives. This structure synergistically combines the pharmacologically versatile pyrazole ring with a benzoic acid moiety, creating a framework with significant therapeutic potential. The primary focus of this document is the well-documented antibacterial activity of these derivatives, particularly against resilient Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. We will delve into their mechanisms of action, which include bacterial membrane permeabilization and potential inhibition of fatty acid biosynthesis. Furthermore, this guide explores emerging evidence for their anticancer and anti-inflammatory activities, providing a comprehensive overview for researchers aiming to leverage this scaffold in drug development programs.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The design of novel therapeutic agents often relies on identifying "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets with high affinity. The pyrazole ring system is a quintessential example of such a scaffold, forming the core of several approved drugs.[1][2] Its combination with a benzoic acid group via a methylene linker creates a unique chemical architecture with tunable physicochemical properties.

-

The Pyrazole Moiety : This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a bioisostere for various functional groups, enabling it to participate in hydrogen bonding and other non-covalent interactions within biological targets. Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][3][4]

-

The Benzoic Acid Moiety : This component significantly influences the molecule's overall properties. The carboxylic acid group can act as a hydrogen bond donor and acceptor, and its ionizable nature is critical for modulating aqueous solubility and pharmacokinetic parameters such as absorption and excretion.

-

The N-methylene Linker : The choice of a simple methylene group to connect the pyrazole and benzoic acid rings provides rotational flexibility, allowing the two key pharmacophores to adopt an optimal conformation for binding to a target protein.

This strategic combination of functional groups makes the this compound core a compelling starting point for library synthesis and lead optimization in drug discovery.

Primary Biological Activity: Potent Antibacterial Agents

The most extensively documented biological activity of this class of compounds is their potent antibacterial effect, particularly against drug-resistant Gram-positive pathogens that pose a significant clinical threat.[5][6]

Efficacy Against Clinically Relevant Pathogens

Research has demonstrated that derivatives of this scaffold exhibit potent, bactericidal activity against a panel of challenging bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth, is a key metric for assessing potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Derivatives Against Gram-Positive Bacteria

| Compound Derivative | Substituent Pattern | S. aureus (MRSA) MIC (µg/mL) | B. subtilis MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Derivative A | 4-Fluoro-3-methyl aniline | 3.12 - 6.25 | 12.5 | [7] |

| Derivative B | 3-Chloro-4-methyl aniline | 3.12 - 6.25 | Potent Inhibitor | [7] |

| Derivative C | 4-Bromo-3-methyl aniline | Not specified | 1 | [2] |

| Derivative D | N,N-Diphenyl hydrazone | 0.78 | 1.56 | [8] |

| Derivative E | 3-Chloro-2-fluoro hydrazone | 0.78 | Not specified |[8] |

Data synthesized from multiple sources to illustrate the range of activity.[2][7][8]

Notably, several derivatives show MIC values as low as 0.5-0.78 µg/mL against MRSA and other resistant strains, positioning them as highly potent antibacterial agents.[2][7][8] Furthermore, studies have shown that bacteria develop resistance to these compounds at a very low frequency, a critical advantage over many existing antibiotics.[7][9]

Proposed Mechanisms of Antibacterial Action

The bactericidal (killing) rather than bacteriostatic (inhibiting growth) nature of these compounds points towards a mechanism that critically disrupts cellular integrity.[7] The primary proposed mechanism is the permeabilization of the bacterial cell membrane.

-

Membrane Disruption : This mechanism involves the insertion of the molecule into the bacterial lipid bilayer, leading to a loss of membrane potential, leakage of essential intracellular components (such as proteins and ions), and ultimately, cell death.[7] This is a rapid and effective killing mechanism that is often harder for bacteria to develop resistance against compared to enzymatic inhibition.

-

Inhibition of Fatty Acid Biosynthesis : Some evidence also suggests that these compounds may interfere with fatty acid biosynthesis, a crucial pathway for building and maintaining the bacterial cell membrane.[2][10]

The following diagram illustrates these proposed mechanisms.

Caption: Proposed antibacterial mechanisms of pyrazole-benzoic acid derivatives.

Structure-Activity Relationships (SAR)

Systematic modification of the core scaffold has revealed key structural features that govern antibacterial potency. These insights are crucial for rational drug design.

-

Aniline/Hydrazone Moiety : The nature of the substituent at the 4-position of the pyrazole ring is critical. Derivatives synthesized from anilines and hydrazones are particularly effective.[2][8]

-

Lipophilicity and Halogenation : The introduction of lipophilic groups (e.g., methyl) and halogens (F, Cl, Br) on the terminal phenyl ring generally enhances activity.[2][7] For instance, di-substituted phenyl rings, such as 3-chloro-4-methyl, often show superior potency compared to mono-substituted rings.[7]

-

Polar Groups : The addition of highly polar groups, such as sulfonamides or extra carboxylic acids, can be detrimental to activity, likely by hindering the compound's ability to penetrate the bacterial membrane.[2][8]

The diagram below summarizes these key SAR findings.

Caption: Key structure-activity relationships for antibacterial potency.

Anti-Biofilm and Anti-Persister Activity

Beyond killing free-floating (planktonic) bacteria, select derivatives have demonstrated the ability to both inhibit the formation of and eradicate established bacterial biofilms.[5][7] Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Additionally, these compounds are effective against "persister" cells—a subpopulation of dormant bacteria that can survive antibiotic treatment and cause recurrent infections.[7][9] This dual activity makes them particularly promising candidates for treating chronic and relapsing infections.

Emerging Biological Activities

While antibacterial research is the most mature, the versatile pyrazole scaffold suggests potential in other therapeutic areas.

Anticancer Potential

The pyrazole nucleus is present in numerous compounds with demonstrated anticancer activity.[4] Derivatives have been shown to induce apoptosis and exhibit antiproliferative effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116).[11][12][13] One potential mechanism for pyrazole-containing compounds is the inhibition of carbonic anhydrases (hCA), specifically the tumor-associated isoforms hCA IX and hCA XII, which are involved in regulating pH in the tumor microenvironment and contribute to chemoresistance.[14]

Anti-inflammatory Properties

The structural similarity of the pyrazole core to that found in selective COX-2 inhibitors like celecoxib suggests a plausible anti-inflammatory role.[3] Pyrazole derivatives have been reported to inhibit the production of key inflammatory mediators such as prostaglandins (PGE2) and nitric oxide (NO).[3][15] Future investigation into the this compound scaffold for COX inhibition or modulation of other inflammatory pathways is a logical and promising direction.

Experimental Design and Protocols

Reproducibility is the bedrock of scientific integrity. This section provides validated, step-by-step protocols for the synthesis and evaluation of these compounds.

General Synthetic Pathway

The synthesis of these derivatives is typically achieved through a multi-step process starting from readily available materials. The following workflow is representative of the methods reported in the literature.[8][16]

Caption: General workflow for the synthesis of target derivatives.

Protocol: Synthesis of a 4-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)benzoic Acid Intermediate

-

Step 1: Condensation. To a solution of acetophenone (1.0 eq) in a suitable solvent like THF, add a strong base such as sodium hydride (NaH, 1.1 eq) at 0 °C. Stir for 15 minutes, then add diethyl oxalate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Step 2: Cyclization. Add 4-hydrazinobenzoic acid (1.0 eq) and a catalytic amount of acetic acid to the reaction mixture from Step 1. Reflux the mixture for 6-8 hours. Monitor reaction completion by TLC.

-

Step 3: Work-up and Purification. After cooling, neutralize the mixture with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude ester by column chromatography.

-

Step 4: Reduction and Oxidation. The resulting pyrazole ester can be reduced to the corresponding alcohol (e.g., using DIBAL-H) and subsequently oxidized to the target aldehyde (e.g., using MnO2), which serves as a key intermediate for creating the final library of compounds.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the antibacterial potency of a synthesized compound.

-

Preparation. Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL). In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.

-

Inoculation. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension so that each well receives a final inoculum of approximately 5 x 10^5 CFU/mL.

-

Controls. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

-

Incubation. Incubate the plate at 37 °C for 18-24 hours.

-

Analysis. The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Protocol: Bacterial Membrane Permeability Assay (SYTO 9 / Propidium Iodide)

This assay validates membrane disruption as a mechanism of action.[8]

-

Bacterial Preparation. Grow bacteria to the mid-logarithmic phase, then harvest and wash the cells with a saline solution. Resuspend the bacterial pellet to a defined optical density (e.g., OD600 = 0.5).

-

Staining. Add the BacLight™ reagent mix (containing both SYTO 9 and propidium iodide) to the bacterial suspension and incubate in the dark for 15 minutes. SYTO 9 stains all cells green, while propidium iodide (PI) only enters cells with compromised membranes, staining them red.

-

Treatment. Add the test compound at a concentration of 1x and 2x its MIC to the stained bacterial suspension.

-

Analysis. Analyze the samples using a flow cytometer or a fluorescence microscope. An increase in the red fluorescent signal (from PI) in the treated sample compared to an untreated control indicates membrane damage.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of new therapeutic agents. The extensive body of evidence supporting its potent antibacterial activity, particularly against drug-resistant Gram-positive pathogens via membrane disruption, establishes it as a priority candidate for addressing the antimicrobial resistance crisis.

Future research should be directed towards:

-

Lead Optimization: Further diversifying the substitution patterns on the terminal phenyl ring to enhance potency, improve the safety profile, and optimize pharmacokinetic properties (ADME).

-

In Vivo Efficacy: Progressing the most promising lead compounds into animal models of infection to validate their efficacy and safety in a living system.

-

Mechanistic Elucidation: Utilizing proteomic and genomic approaches to definitively identify the molecular targets and further clarify the mechanism of action.

-

Therapeutic Expansion: Systematically evaluating optimized libraries for their anticancer and anti-inflammatory activities to unlock the full therapeutic potential of this versatile scaffold.

By pursuing these avenues, the scientific community can harness the power of the this compound framework to develop next-generation medicines for infectious diseases and potentially other complex human disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold [ouci.dntb.gov.ua]

- 5. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and antibacterial properties of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives as fatty acid biosynthesis inhibitors | RTI [rti.org]

- 11. preprints.org [preprints.org]

- 12. researchgate.net [researchgate.net]

- 13. dovepress.com [dovepress.com]

- 14. 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

The Pyrazole Nucleus: A Privileged Scaffold in Drug Discovery — Unraveling the Potential Mechanism of Action of 4-(1H-pyrazol-1-ylmethyl)benzoic Acid

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents with diverse pharmacological activities.[1][2][3] This technical guide delves into the potential mechanisms of action of a specific, yet under-explored pyrazole derivative, 4-(1H-pyrazol-1-ylmethyl)benzoic acid. While direct experimental evidence for this molecule is nascent, its structural features—a pyrazole ring linked to a benzoic acid moiety—allow for the formulation of several scientifically grounded hypotheses regarding its biological targets and downstream effects. This whitepaper will explore these potential mechanisms, drawing upon the extensive literature on analogous pyrazole-containing compounds. We will dissect plausible roles in kinase inhibition, anti-inflammatory pathways, and antimicrobial activity, providing a theoretical framework to guide future research and drug development efforts.

Introduction: The Versatility of the Pyrazole Scaffold

The five-membered aromatic pyrazole ring, with its two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it an ideal building block for designing molecules that can interact with a wide array of biological targets.[4] Consequently, pyrazole derivatives have been successfully developed as anti-inflammatory, anticancer, antibacterial, antiviral, and analgesic agents.[1][3][5] Notable examples of pyrazole-containing drugs include the anti-inflammatory drug Celecoxib, the anti-cancer agent Crizotinib, and the erectile dysfunction medication Sildenafil, highlighting the scaffold's remarkable therapeutic versatility.

This guide focuses on This compound , a compound whose specific biological activity is not yet extensively characterized. By examining its constituent parts—the pyrazole core and the benzoic acid functional group—we can infer and propose several compelling mechanisms of action.

Molecular Profile: this compound

The structure of this compound is characterized by a pyrazole ring attached to a benzoic acid moiety through a methylene linker.

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| IUPAC Name | This compound |

The presence of the carboxylic acid group imparts acidic properties and a potential for ionic interactions or hydrogen bonding with biological targets. The pyrazole ring provides a rigid, aromatic scaffold that can engage in various non-covalent interactions, including pi-stacking and hydrogen bonding.

Postulated Mechanisms of Action

Based on the extensive pharmacology of pyrazole derivatives, we propose three primary potential mechanisms of action for this compound:

-

Kinase Inhibition: Targeting key enzymes in cellular signaling cascades.

-

Anti-inflammatory Activity: Modulating enzymatic pathways involved in inflammation.

-

Antibacterial Effects: Disrupting essential processes in microbial pathogens.

The following sections will explore each of these hypotheses in detail.

Potential Mechanism I: Kinase Inhibition

The pyrazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[6][7][8] Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[9]

Rationale for Kinase Inhibition

Many pyrazole-based kinase inhibitors function as ATP-competitive inhibitors, where the pyrazole ring mimics the adenine moiety of ATP, binding to the hinge region of the kinase's active site. The substituents on the pyrazole ring then occupy adjacent hydrophobic pockets, conferring potency and selectivity.

Hypothetical Signaling Pathway

The following diagram illustrates a generalized kinase signaling pathway and the potential point of intervention for a pyrazole-based inhibitor like this compound.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Experimental Validation Workflow

The following protocol outlines a general workflow for screening the kinase inhibitory potential of this compound.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

The Emergence of Pyrazole Scaffolds in PARP Inhibition: A Technical Guide to the Rationale, Synthesis, and Evaluation of 4-(1H-Pyrazol-1-ylmethyl)benzoic Acid

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of therapeutic agents.[1][2] Its metabolic stability and versatile synthetic accessibility have propelled its integration into numerous approved drugs, particularly in oncology.[1] This technical guide delves into the discovery and history of pyrazole-based pharmacophores, with a specific focus on the design, synthesis, and potential application of 4-(1H-pyrazol-1-ylmethyl)benzoic acid as a Poly (ADP-ribose) polymerase (PARP) inhibitor. While direct historical documentation of this specific molecule is nascent, its rational design is firmly rooted in the established success of related heterocyclic compounds in PARP inhibition. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, offering a reproducible synthetic protocol, a proposed mechanism of action, and a workflow for biological evaluation, thereby serving as a foundational resource for the exploration of novel pyrazole-based therapeutics.

Introduction: The Pyrazole Advantage in Modern Drug Discovery

The five-membered 1,2-diazole ring system of pyrazole has proven to be a remarkably versatile building block in the development of novel pharmaceuticals.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of clinically successful drugs.[1] The surge in FDA approvals for pyrazole-containing drugs in the last decade underscores the scaffold's importance.[1]

Simultaneously, the field of oncology has been revolutionized by the advent of targeted therapies, among which PARP inhibitors have emerged as a pivotal class of agents. PARP enzymes, particularly PARP1 and PARP2, are crucial for DNA single-strand break repair. Their inhibition in cancer cells with pre-existing defects in homologous recombination, such as those with BRCA1/2 mutations, leads to synthetic lethality and targeted tumor cell death. The clinical success of PARP inhibitors like Niraparib, which features a 2H-indazole core (a fused pyrazole system), highlights the potential of pyrazole-related structures in this therapeutic area.[1]

This guide focuses on this compound, a molecule rationally designed to leverage the established pharmacophoric features of pyrazole-based PARP inhibitors. The inclusion of a benzoic acid moiety provides a handle for potential interactions with the enzyme's active site and can influence the compound's pharmacokinetic properties.

The Genesis of a Candidate Molecule: Rationale and Design

The conceptualization of this compound as a potential PARP inhibitor is a prime example of scaffold hopping and rational drug design. The fundamental hypothesis is that the pyrazole ring can serve as a bioisosteric replacement for other heterocyclic systems known to interact with the nicotinamide binding site of the PARP enzyme. The methylene linker provides conformational flexibility, allowing the pyrazole and benzoic acid moieties to adopt an optimal orientation for binding. The benzoic acid group can potentially form hydrogen bonds with key amino acid residues in the PARP active site, mimicking the interactions of the nicotinamide riboside portion of the natural substrate, NAD+.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be achieved through a straightforward and efficient two-step process, commencing with the radical bromination of a commercially available starting material, followed by N-alkylation of pyrazole.

Step 1: Synthesis of 4-(Bromomethyl)benzoic acid

The initial step involves the radical bromination of 4-methylbenzoic acid. This reaction is a well-established method for the selective bromination of benzylic positions.

Experimental Protocol:

-

To a 100 mL round-bottomed flask, add 4-methylbenzoic acid (3.00 g), N-bromosuccinimide (NBS, 4.0 g), and benzoyl peroxide (0.25 g) as a radical initiator.

-

Add chlorobenzene (30 mL) as the solvent.

-

Fit the flask with a reflux condenser and heat the mixture to a gentle reflux for 1 hour.

-

After cooling to room temperature, further cool the flask in an ice bath to precipitate the product.

-

Collect the solid by suction filtration and wash with hexane (3 x 10 mL) to remove byproducts.

-

To remove the succinimide byproduct, slurry the solid in deionized water (75 mL), stir thoroughly, and filter again.

-

Wash the solid with water (2 x 15 mL) and hexane (2 x 15 mL).

-

Dry the product under vacuum to yield crude 4-(bromomethyl)benzoic acid.

-

Recrystallize the crude product from a minimal amount of ethyl acetate to obtain the purified product.

Step 2: Synthesis of this compound

The final step is the N-alkylation of pyrazole with the synthesized 4-(bromomethyl)benzoic acid. This is a standard nucleophilic substitution reaction where the nitrogen of the pyrazole ring displaces the bromide.

Experimental Protocol:

-

In a round-bottomed flask, dissolve pyrazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as potassium carbonate (1.5 eq), to the solution.

-

Add a solution of 4-(bromomethyl)benzoic acid (1.0 eq) in DMF dropwise to the pyrazole solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1 M HCl) to a pH of approximately 4-5 to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Table 1: Summary of Synthetic Steps and Reagents

| Step | Reaction | Starting Materials | Reagents | Solvent |

| 1 | Radical Bromination | 4-Methylbenzoic acid | N-Bromosuccinimide, Benzoyl peroxide | Chlorobenzene |

| 2 | N-Alkylation | 4-(Bromomethyl)benzoic acid, Pyrazole | Potassium carbonate | DMF |

Diagram 1: Synthetic Workflow for this compound

Caption: Synthetic pathway for this compound.

Proposed Mechanism of Action and Structure-Activity Relationship (SAR)

The pyrazole moiety is a key pharmacophore in many PARP inhibitors. In the context of this compound, the pyrazole ring is expected to occupy the nicotinamide-binding pocket of the PARP enzyme. The two nitrogen atoms of the pyrazole can act as hydrogen bond acceptors, interacting with key residues within the active site.

The benzoic acid portion of the molecule is hypothesized to play a crucial role in both binding affinity and selectivity. The carboxylic acid group can form strong hydrogen bonds with amino acid side chains, such as serine or tyrosine, which are often present in the PARP active site. Furthermore, the aromatic ring of the benzoic acid can engage in π-π stacking interactions with aromatic residues like tyrosine or phenylalanine, further stabilizing the enzyme-inhibitor complex.

Structure-activity relationship studies of related pyrazole derivatives have shown that modifications to the substituents on the pyrazole and phenyl rings can significantly impact potency and selectivity. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the rings and influence their binding interactions.

Proposed Experimental Workflow for Biological Evaluation

To validate the hypothesis that this compound is a potent and selective PARP inhibitor, a systematic biological evaluation is necessary. The following experimental workflow outlines the key assays.

Diagram 2: Experimental Workflow for Biological Evaluation

Caption: Workflow for evaluating PARP inhibitory activity.

5.1. In Vitro Enzyme Inhibition Assays: The initial step is to determine the direct inhibitory activity of the compound against purified PARP1 and PARP2 enzymes. This is typically done using a biochemical assay that measures the incorporation of ADP-ribose units onto a substrate. The half-maximal inhibitory concentration (IC50) values are determined from these experiments.

5.2. Cell-Based PARP Inhibition Assays: To confirm that the compound can penetrate cell membranes and inhibit PARP activity within a cellular context, a cell-based assay is employed. This can involve measuring the levels of poly(ADP-ribose) (PAR) in cells treated with the compound and a DNA-damaging agent.

5.3. Cell Proliferation and Cytotoxicity Assays: The principle of synthetic lethality is tested by comparing the effect of the compound on the proliferation and viability of cancer cell lines with and without defects in homologous recombination (e.g., BRCA1/2 mutant vs. wild-type). A selective effect on the BRCA-deficient cells is indicative of a PARP-inhibitor-mediated synthetic lethal mechanism.

5.4. Mechanism of Action Studies: Further mechanistic studies can include assessing the induction of DNA double-strand breaks (visualized by γH2AX foci), cell cycle arrest, and apoptosis in sensitive cell lines.

5.5. In Vivo Efficacy Studies: Promising candidates from in vitro and cell-based assays are then evaluated in preclinical animal models, such as xenografts of human tumors with BRCA mutations, to assess their anti-tumor efficacy, pharmacokinetics, and tolerability.

Table 2: Key Biological Evaluation Parameters

| Assay Type | Parameter Measured | Purpose |

| In Vitro Enzyme Assay | IC50 | To determine direct inhibitory potency against PARP1/2. |

| Cell-Based PARylation Assay | PAR levels | To confirm cellular target engagement. |

| Cell Proliferation Assay | GI50/CC50 | To assess cytotoxic and cytostatic effects. |

| DNA Damage Response Assay | γH2AX foci | To confirm mechanism of action (DNA damage). |

| In Vivo Xenograft Study | Tumor growth inhibition | To evaluate anti-tumor efficacy in a living organism. |

Conclusion and Future Perspectives

While the historical discovery of this compound is not extensively documented in publicly available literature, its rational design as a potential PARP inhibitor is based on sound medicinal chemistry principles. The pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutics, and the exploration of simple, yet elegant, structures like the one discussed herein is a testament to the enduring power of scaffold-based drug design.

The detailed synthetic protocol and the proposed workflow for biological evaluation provided in this guide offer a clear path for researchers to synthesize and investigate the therapeutic potential of this and related molecules. Future work could involve the synthesis of a library of analogues with modifications to the pyrazole and benzoic acid rings to optimize potency, selectivity, and pharmacokinetic properties. Such studies will undoubtedly contribute to the growing arsenal of targeted therapies for cancer and other diseases where PARP inhibition is a viable therapeutic strategy.

References

potential therapeutic targets of 4-(1H-pyrazol-1-ylmethyl)benzoic acid

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-(1H-pyrazol-1-ylmethyl)benzoic Acid

This guide provides a comprehensive exploration of the potential therapeutic targets of the novel compound, this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge of pyrazole-based therapeutics to logically deduce and propose high-probability targets for this specific molecule. We will delve into the rationale behind target selection, propose detailed experimental workflows for validation, and present the information in a clear, actionable format.

Introduction: The Therapeutic Promise of the Pyrazole Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of therapeutic applications.[1][2][3] From the anti-inflammatory effects of Celecoxib to the anti-cancer activity of Ibrutinib and the cardiovascular applications of Apixaban, the versatility of the pyrazole moiety is well-established.[1][4] Its unique electronic and steric properties allow it to serve as a bioisostere for other aromatic systems, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1]

The compound of interest, this compound, possesses key structural features—a pyrazole nucleus, a benzoic acid moiety, and a methylene linker—that suggest several potential avenues for therapeutic intervention. This guide will focus on three high-priority potential target classes: cyclooxygenase (COX) enzymes, protein kinases, and bacterial enzymes.

Potential Target Class 1: Cyclooxygenase (COX) Enzymes

Rationale for Selection:

The most well-known pyrazole-containing drug is arguably Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2).[3] The anti-inflammatory properties of many pyrazole derivatives are attributed to their ability to inhibit prostaglandin synthesis by targeting COX enzymes.[3][5] The presence of the benzoic acid moiety in this compound is a key feature it shares with many non-steroidal anti-inflammatory drugs (NSAIDs) that bind to the active site of COX enzymes.

Proposed Mechanism of Action:

We hypothesize that this compound can act as a competitive inhibitor of COX-1 and/or COX-2. The carboxylic acid group of the benzoic acid moiety is predicted to anchor the molecule within the active site of the enzyme through interactions with key arginine residues, while the pyrazole ring and its substituents can occupy the hydrophobic channel. The selectivity for COX-2 over COX-1 will depend on the ability of the pyrazole moiety to fit into the larger, more accommodating active site of COX-2.

Experimental Validation Workflow:

A systematic approach is required to validate COX enzymes as a target. The following workflow is proposed:

Caption: Workflow for validating COX inhibition.

Detailed Experimental Protocols:

In Vitro COX Inhibition Assay:

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human COX-1 and COX-2 enzymes.

-

Methodology:

-

Utilize a commercially available colorimetric or fluorometric COX inhibitor screening assay kit.

-

Prepare a dilution series of the test compound (e.g., from 1 nM to 100 µM).

-

Add the purified COX-1 or COX-2 enzyme to wells containing the test compound or control (e.g., Celecoxib for COX-2, SC-560 for COX-1).

-

Initiate the reaction by adding arachidonic acid as the substrate.

-

Measure the production of prostaglandin G2 (PGG2) or other downstream products according to the kit manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

-

Ex Vivo Prostaglandin E2 (PGE2) Production Assay:

-

Objective: To assess the ability of the compound to inhibit PGE2 production in a cellular context.

-

Methodology:

-

Culture murine macrophage cells (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

-

Pre-incubate the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production.

-

After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Quantify the concentration of PGE2 in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA).

-

Determine the IC50 for the inhibition of PGE2 production.

-

| Hypothetical Data Summary: COX Inhibition | ||

| Assay | Parameter | Hypothetical Value |

| COX-1 Inhibition | IC50 | > 100 µM |

| COX-2 Inhibition | IC50 | 500 nM |

| PGE2 Production (RAW 264.7) | IC50 | 1.2 µM |

Potential Target Class 2: Protein Kinases

Rationale for Selection: